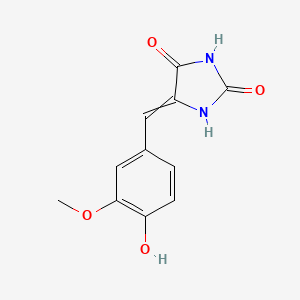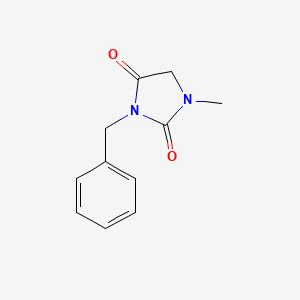
1-Methyl-3-benzyl-hydantoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-benzyl-hydantoin is a heterocyclic compound with a molecular formula of C11H12N2O2. This compound belongs to the class of imidazolidinediones, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of an imidazolidine ring substituted with a methyl group at the 1-position and a benzyl group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-benzyl-hydantoin typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with methyl isocyanate, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like tetramethylphenylguanidine (PhTMG) to promote the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-3-benzyl-hydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield reduced forms of the imidazolidinedione ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atoms of the imidazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted imidazolidinones and imidazolidinediones, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methyl-3-benzyl-hydantoin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-benzyl-hydantoin involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Methyl-2,4-imidazolidinedione: This compound lacks the benzyl group at the 3-position, which can affect its chemical and biological properties.
3-Methyl-2,4-imidazolidinedione: This compound has a methyl group at the 3-position instead of a benzyl group, leading to different reactivity and applications.
1-Benzyl-2-methylimidazole: This compound has a similar benzyl substitution but differs in the core structure, being an imidazole rather than an imidazolidinedione.
Uniqueness: 1-Methyl-3-benzyl-hydantoin is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both methyl and benzyl groups on the imidazolidine ring enhances its versatility in various applications.
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
3-benzyl-1-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-12-8-10(14)13(11(12)15)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clave InChI |
PIRMWQACBUQNAM-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(=O)N(C1=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


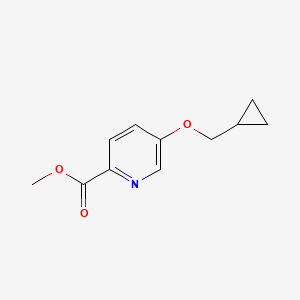


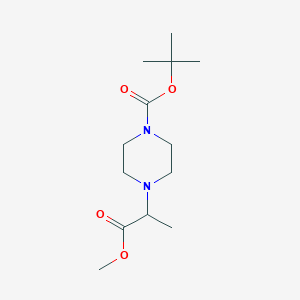

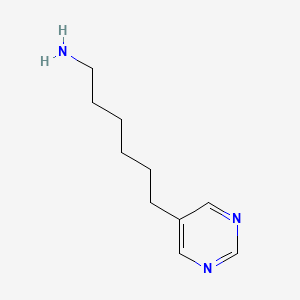

![1H-Pyrrolo[2,3-d]pyrimidin-4-amine, N-cyclohexyl-N-methyl-](/img/structure/B8744849.png)

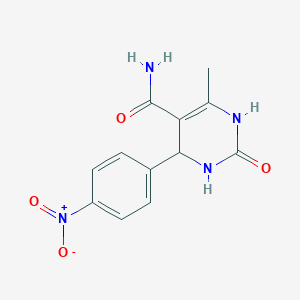

![(1S,4R)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B8744881.png)
